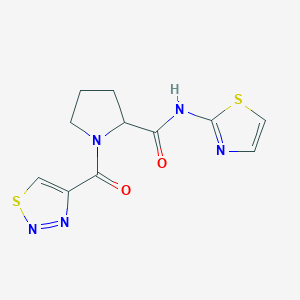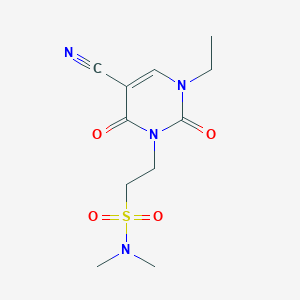
1-(thiadiazole-4-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiadiazole-4-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of thiadiazole and thiazole rings attached to a pyrrolidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiadiazole-4-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids under acidic conditions.
Formation of Thiazole Ring: The thiazole ring is often prepared through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The thiadiazole and thiazole rings are then coupled to the pyrrolidine backbone through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(Thiadiazole-4-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole or thiazole derivatives.
Scientific Research Applications
1-(Thiadiazole-4-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(thiadiazole-4-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may interfere with cellular processes by modulating signaling pathways or gene expression.
Comparison with Similar Compounds
- 1-(Thiadiazole-4-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
- 1-(Thiadiazole-4-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate
- 1-(Thiadiazole-4-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylamide
Comparison: this compound is unique due to its specific combination of thiadiazole and thiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-(thiadiazole-4-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S2/c17-9(13-11-12-3-5-19-11)8-2-1-4-16(8)10(18)7-6-20-15-14-7/h3,5-6,8H,1-2,4H2,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYYFYREOKZWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CSN=N2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7056697.png)
![N-[(4-fluorophenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056705.png)
![4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole](/img/structure/B7056715.png)
![N-[(2-fluorophenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056723.png)
![N-(benzylcarbamoyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056724.png)
![Methyl 4-[[2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanoylamino]methyl]benzoate](/img/structure/B7056731.png)
![N-[(2-methylphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056736.png)
![N-(cyclohexylmethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056737.png)
![N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056750.png)
![1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine](/img/structure/B7056768.png)

![3-[2-(Oxan-4-yl)-2-oxoethyl]-1,3,4-thiadiazol-2-one](/img/structure/B7056772.png)
![ethyl 2-[(2-methylsulfonylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7056790.png)
